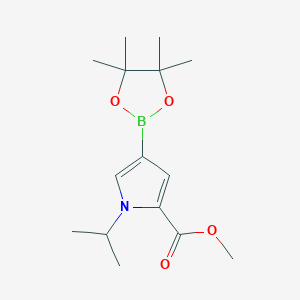
5-Methylisoquinoline-1-carbonitrile
Vue d'ensemble
Description
5-Methylisoquinoline-1-carbonitrile is a chemical compound with the CAS number 1367744-24-8 . It is used as a building block in chemical synthesis .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C11H8N2 .Physical And Chemical Properties Analysis
This compound is a solid substance that should be stored in a dry room at normal temperature . Its molecular weight is 168.2 .Applications De Recherche Scientifique
Synthesis of Alkaloids and Heterocyclic Compounds
5-Methylisoquinoline-1-carbonitrile is utilized as a starting material in the synthesis of various complex organic compounds. For example, 1,2,3,4-Tetrahydroisoquinoline-1-carbonitriles serve as precursors for the synthesis of lamellarin U and lamellarin G trimethyl ether, which are significant in the study of natural alkaloids (Liermann & Opatz, 2008). Additionally, the compound has been used in the synthesis of various heterocyclic structures, demonstrating its versatility in organic chemistry (El-Dean, Radwan, & Zaki, 2008).
Antimalarial Research
A variant of this compound, 3-methylisoquinoline-4-carbonitriles, has been explored as inhibitors of Protein Kinase A in Plasmodium falciparum, the parasite responsible for malaria. This research is vital in the development of new antimalarial therapies (Buskes et al., 2016).
Organic Synthesis and Catalysis
This compound derivatives are also significant in organic synthesis and catalysis. Studies have shown their application in hydroesterification processes, where they act as solvents or intermediates to facilitate chemical reactions (Matsuda, 1973).
Chemosensors Development
Research has been conducted to develop novel chemosensors using derivatives of this compound for the detection of toxic ions like Pd2+. Such chemosensors have potential applications in environmental monitoring and industrial processes (Shally et al., 2020).
Photophysical and Optoelectronic Studies
Compounds derived from this compound have been investigated for their photophysical and optoelectronic properties. Such studies are crucial in the development of new materials for electronic and photonic applications (Irfan et al., 2020).
Safety and Hazards
Propriétés
IUPAC Name |
5-methylisoquinoline-1-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2/c1-8-3-2-4-10-9(8)5-6-13-11(10)7-12/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPKHNJHNOZCQBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CN=C(C2=CC=C1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[3-(3,4-Dichlorophenyl)-1-adamantyl]methylamine](/img/structure/B3100255.png)











![2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B3100348.png)
